molecular formula C12H14ClNO4 B1462777 (E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate CAS No. 1186405-24-2

(E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate

Cat. No.: B1462777
CAS No.: 1186405-24-2
M. Wt: 271.69 g/mol
InChI Key: CCTCWUJAEGGFRO-UHFFFAOYSA-N
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Description

(E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a dimethoxymethyl group, along with an acrylate ester moiety. The (E)-configuration indicates the specific geometric isomerism around the double bond in the acrylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate typically involves a multi-step process. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chloro and dimethoxymethyl groups. The final step involves the esterification of the acrylate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key factors include the selection of cost-effective raw materials, the use of robust catalysts, and the implementation of stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate include:

  • Methyl 3-(2-chloro-3-(methoxymethyl)pyridin-4-yl)acrylate
  • Methyl 3-(2-chloro-3-(ethoxymethyl)pyridin-4-yl)acrylate
  • Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)propionate

Uniqueness

What sets this compound apart from similar compounds is its specific (E)-configuration and the presence of the dimethoxymethyl group. These structural features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-16-9(15)5-4-8-6-7-14-11(13)10(8)12(17-2)18-3/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTCWUJAEGGFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CN=C1Cl)C=CC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801172658
Record name Methyl 3-[2-chloro-3-(dimethoxymethyl)-4-pyridinyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186405-24-2
Record name Methyl 3-[2-chloro-3-(dimethoxymethyl)-4-pyridinyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186405-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-chloro-3-(dimethoxymethyl)-4-pyridinyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate
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